3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
CAS No.:
Cat. No.: VC13254610
Molecular Formula: C25H32N2O6
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32N2O6 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | diethyl 4-[3-(cyclohexanecarbonyloxy)propylamino]quinoline-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C25H32N2O6/c1-3-31-24(29)18-11-12-21-19(15-18)22(20(16-27-21)25(30)32-4-2)26-13-8-14-33-23(28)17-9-6-5-7-10-17/h11-12,15-17H,3-10,13-14H2,1-2H3,(H,26,27) |
| Standard InChI Key | OIUJSODTSDASRQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3CCCCC3 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3CCCCC3 |
Introduction
Key Features:
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The compound is likely lipophilic due to the presence of ethyl groups and the cyclohexane moiety.
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The amino group functionalization suggests potential biological activity.
Pharmaceuticals
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Drug Development:
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The quinoline scaffold is commonly used in antimalarial drugs (e.g., chloroquine). Functionalized derivatives like this compound could exhibit pharmacological effects such as antimicrobial or anticancer activity.
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The ester groups may enhance solubility or bioavailability.
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Neurodegenerative Diseases:
Material Science
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Quinoline derivatives are used in optoelectronic materials due to their photophysical properties. This compound's structure may allow for applications in dye-sensitized solar cells or organic light-emitting diodes (OLEDs).
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions:
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Quinoline Core Formation:
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Quinoline derivatives are synthesized via the Skraup synthesis, which involves aniline derivatives and glycerol in the presence of an acid catalyst.
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Ester Functionalization:
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The introduction of ester groups at specific positions on the quinoline ring can be achieved through selective esterification reactions.
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Amino Group Substitution:
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The amino group substitution with a propyl chain bearing a cyclohexanecarbonyl moiety likely involves nucleophilic substitution or amidation reactions.
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Purification:
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Final purification steps may include recrystallization or chromatographic techniques to ensure compound purity.
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Biological Activity and Research Findings
Although specific studies on this compound are unavailable, related quinoline derivatives have shown:
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Anticancer Activity:
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Antimicrobial Properties:
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Quinoline-based compounds are known for their broad-spectrum antimicrobial effects.
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Neuroprotective Effects:
Data Table: Comparative Analysis of Quinoline Derivatives
| Property | 3,6-Diethyl Quinoline Derivative | Related Quinoline Compounds |
|---|---|---|
| Molecular Weight | Estimated based on structure | Varies depending on substitutions |
| Lipophilicity | High | Moderate to high |
| Biological Target | Unknown | Cholinesterases, MAOs |
| Potential Applications | Pharmaceuticals, materials | Antimalarial drugs, optoelectronics |
| Synthetic Complexity | High | Moderate to high |
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